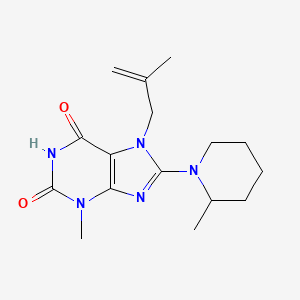
3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-7-(2-methylallyl)-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a purine core with various substituents, suggests significant biological activity, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione. It has a molecular formula of C16H23N5O2 and a molecular weight of approximately 317.39 g/mol. The structural features include:
- Purine Core : Essential for nucleic acid interactions.
- Methyl and Methylallyl Groups : Potentially influence solubility and bioactivity.
- Piperidinyl Group : Commonly associated with enhanced binding to biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Nucleic Acid Interaction : The purine core allows for potential binding to nucleic acids, which may interfere with DNA or RNA synthesis, impacting cellular replication and transcription processes.
- Enzyme Modulation : The compound may act as a ligand for various enzymes involved in nucleotide metabolism, potentially altering their activity and influencing metabolic pathways.
- Receptor Binding : The piperidinyl group enhances the likelihood of interaction with receptors or proteins involved in signal transduction pathways.
Anticancer Activity
Preliminary studies suggest that compounds with a purine structure can exhibit anticancer properties. The ability to mimic natural nucleotides may allow these compounds to disrupt cancer cell proliferation by interfering with DNA replication.
Anti-inflammatory Effects
The presence of the piperidinyl group suggests potential anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory responses in various disease models.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antiviral Activity Study | A related purine derivative demonstrated significant inhibition of viral replication in vitro, suggesting potential for this compound in antiviral drug development. |
| Anticancer Screening | In vitro assays indicated that similar compounds reduced cell viability in cancer cell lines by inducing apoptosis. |
| Inflammation Model | Animal models showed that related piperidine-containing compounds reduced markers of inflammation significantly compared to controls. |
Case Study: Antiviral Activity
In a study examining the antiviral properties of purine derivatives, researchers found that compounds structurally similar to this compound exhibited IC50 values in the nanomolar range against respiratory viruses. This suggests that further exploration into this specific compound could yield valuable insights into its therapeutic potential against viral infections.
Propriétés
IUPAC Name |
3-methyl-8-(2-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-6-5-7-11(20)3/h11H,1,5-9H2,2-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXQJJDIFEYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













